molecular formula C8H6BrFN2O B15204886 (6-Bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol

(6-Bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B15204886
M. Wt: 245.05 g/mol
InChI Key: XVABHVLSRJNEOC-UHFFFAOYSA-N
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Description

(6-Bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is through radical reactions, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis . These methods allow for the direct functionalization of the imidazo[1,2-a]pyridine ring, making the synthesis process more efficient.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove certain functional groups or reduce the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures, specific solvents, and sometimes light or other forms of energy to drive the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

(6-Bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol has several scientific research applications:

    Chemistry: It serves as a valuable scaffold for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and as a potential lead compound in drug discovery.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets would depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound, which lacks the bromo and fluoro substituents.

    6-Bromoimidazo[1,2-a]pyridine: Similar but lacks the fluoro group.

    7-Fluoroimidazo[1,2-a]pyridine: Similar but lacks the bromo group.

Uniqueness

(6-Bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol is unique due to the presence of both bromo and fluoro substituents, which can significantly alter its chemical reactivity and biological activity compared to its analogs. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6BrFN2O

Molecular Weight

245.05 g/mol

IUPAC Name

(6-bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol

InChI

InChI=1S/C8H6BrFN2O/c9-6-3-12-2-5(4-13)11-8(12)1-7(6)10/h1-3,13H,4H2

InChI Key

XVABHVLSRJNEOC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN2C1=NC(=C2)CO)Br)F

Origin of Product

United States

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